molecular formula C17H14N2O2 B14215734 3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol CAS No. 821784-69-4

3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol

Cat. No.: B14215734
CAS No.: 821784-69-4
M. Wt: 278.30 g/mol
InChI Key: MCCQBUHCJJZWDX-UHFFFAOYSA-N
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Description

3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol is a complex organic compound that features a pyridine ring substituted with a hydroxyphenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

821784-69-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]phenol

InChI

InChI=1S/C17H14N2O2/c20-16-6-4-12(5-7-16)13-8-15(11-18-10-13)19-14-2-1-3-17(21)9-14/h1-11,19-21H

InChI Key

MCCQBUHCJJZWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CN=CC(=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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